1-Isopropoxy-3-(o-tolyloxy)-2-propanol
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Overview
Description
1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol is an organic compound with a complex structure that includes both ether and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol typically involves the reaction of 1-methylethoxy and methylphenoxy groups with a propanol derivative. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to ensure the solubility of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether or phenoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-2-[(1-methylethyl)amino]-1-methylethanol-d5 Fumarate: This compound shares structural similarities with 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol but includes additional functional groups that may alter its chemical properties and applications.
Trimethyl(1-methylethoxy)silane: Another related compound that contains the 1-methylethoxy group but differs in its overall structure and reactivity.
Uniqueness
1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
63716-38-1 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-10(2)15-8-12(14)9-16-13-7-5-4-6-11(13)3/h4-7,10,12,14H,8-9H2,1-3H3 |
InChI Key |
LCTSOABYLNTYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(C)C)O |
Origin of Product |
United States |
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